4-[(2-Hydroxyethyl)amino]-8-(trifluoromethyl)quinoline
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Overview
Description
4-[(2-Hydroxyethyl)amino]-8-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C12H11F3N2O It is characterized by the presence of a quinoline core substituted with a hydroxyethylamino group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Hydroxyethyl)amino]-8-(trifluoromethyl)quinoline typically involves the reaction of 8-(trifluoromethyl)quinoline with 2-aminoethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4-[(2-Hydroxyethyl)amino]-8-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of reduced quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives.
Scientific Research Applications
4-[(2-Hydroxyethyl)amino]-8-(trifluoromethyl)quinoline has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as fluorinated polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 4-[(2-Hydroxyethyl)amino]-8-(trifluoromethyl)quinoline involves its interaction with molecular targets within cells. The compound can bind to specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
8-(Trifluoromethyl)quinoline: Lacks the hydroxyethylamino group but shares the trifluoromethyl substitution.
4-Aminoquinoline: Contains an amino group at the 4-position but lacks the trifluoromethyl group.
2-(Trifluoromethyl)quinoline: Similar structure but with the trifluoromethyl group at the 2-position.
Uniqueness: 4-[(2-Hydroxyethyl)amino]-8-(trifluoromethyl)quinoline is unique due to the combination of the hydroxyethylamino and trifluoromethyl groups on the quinoline core. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H11F3N2O |
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Molecular Weight |
256.22 g/mol |
IUPAC Name |
2-[[8-(trifluoromethyl)quinolin-4-yl]amino]ethanol |
InChI |
InChI=1S/C12H11F3N2O/c13-12(14,15)9-3-1-2-8-10(16-6-7-18)4-5-17-11(8)9/h1-5,18H,6-7H2,(H,16,17) |
InChI Key |
AVVAVXYMUAYPHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)NCCO |
Origin of Product |
United States |
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